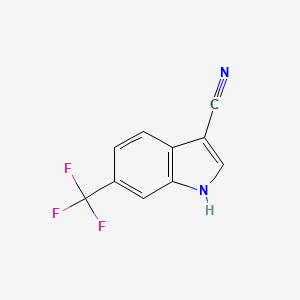

6-(trifluoromethyl)-1H-indole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethyl)-1H-indole-3-carbonitrile is used in pharmaceutical intermediates and liquid crystal intermediates .

Synthesis Analysis

The synthesis of trifluoromethyl compounds like this compound has been a topic of interest for many years. Classical methods for the synthesis of trifluoromethyl compounds usually use Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Scientific Research Applications

Synthesis and Anticancer Activity :

- Boros, Kaldor, and Turnbull (2011) developed a practical and convergent synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, which is a key intermediate in the synthesis of selective androgen receptor modulators (Boros et al., 2011).

- Radwan, Alminderej, and Awad (2020) synthesized a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles with potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).

- Ali and Saad (2018) investigated the synthesis of polyheterocyclic compounds derived from 3-amino-[1,2,4]triazino[5,6-b]indole 1 and studied their anticancer activity, finding that some derivatives displayed potent activity against various cancer cell lines (Ali & Saad, 2018).

Cross-Coupling Reactions in Synthesis :

- Hrizi et al. (2021) described a method for the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, contributing to the diversity of indole derivatives (Hrizi et al., 2021).

- Kobayashi et al. (2015) prepared a series of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing the versatility of 1H-indoles in synthetic chemistry (Kobayashi et al., 2015).

Synthesis of Novel Compounds and Derivatives :

- Sukach et al. (2015) utilized 4-(Trifluoromethyl)pyrimidin-2(1H)-ones to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues, demonstrating the utility of trifluoromethylated compounds in the creation of novel molecules (Sukach et al., 2015).

- Ryzhkova, Kalashnikova, and Elinson (2021) investigated the multicomponent transformation of various compounds to yield a novel spirooxindole derivative, highlighting the applications in drug discovery (Ryzhkova et al., 2021).

Prostaglandin Synthetase Inhibition :

- Fahrenholtz et al. (1979) synthesized indoles containing the 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl side chain, including a compound that inhibited prostaglandin synthetase and platelet aggregation, suggesting potential therapeutic applications (Fahrenholtz et al., 1979).

Mechanism of Action

Target of Action

For instance, some trifluoromethyl-containing compounds have been found to interact with synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .

Mode of Action

It’s worth noting that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may contribute to its interaction with its targets.

Biochemical Pathways

It’s known that organofluorine compounds, including those with trifluoromethyl groups, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Pharmacokinetics

A study on a similar compound, [18f]sdm-18, found that the modification of the imidazole moiety with a trifluoromethyl group could result in faster kinetics for tracer uptake . This suggests that the trifluoromethyl group in this compound may influence its ADME properties and impact its bioavailability.

Result of Action

It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that this compound may have a stable action and could potentially be resistant to metabolic degradation.

Action Environment

It’s known that the properties of organofluorine compounds can be influenced by environmental factors . For instance, certain herbicides act better when soil humidity is between high and elevated . This suggests that environmental factors could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile is known to interact with various enzymes and proteins. It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Cellular Effects

Compounds with a trifluoromethyl group have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the trifluoromethyl group can participate in various chemical reactions, such as trifluoromethylation of carbon-centered radical intermediates .

properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2/c11-10(12,13)7-1-2-8-6(4-14)5-15-9(8)3-7/h1-3,5,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHODSXHUFFSAOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)

![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)

![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)

![N-[2-methoxy-4-[3-methoxy-4-(3-phenylsulfanylpropanoylamino)phenyl]phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2380803.png)